Levallorphan

Opioid receptor pharmacology Analgesia reversal Antinociception

Procure Levallorphan, the definitive reference standard for mixed μ-opioid receptor (MOR) antagonism and κ-opioid receptor (KOR) partial agonism. Unlike pure antagonists naloxone/naltrexone, it uniquely enables simultaneous characterization of KOR activity. Its established ED50 profiles and use as a nonspecific binding definer (8 μM) in μ assays make it essential for validating novel opioid modulators and BBB penetration studies. Ensure your research uses the correct pharmacological tool.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 152-02-3
Cat. No. B1674846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevallorphan
CAS152-02-3
SynonymsLevallorphan;  Naloxiphan;  Lorfan;  Levallorphane;  Levallorphanum;  Levalorfano;  levallorphan tartate
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
InChIInChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1
InChIKeyOZYUPQUCAUTOBP-QXAKKESOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER;  1 G SOL IN ABOUT 20 ML WATER;  PRACTICALLY INSOL IN ETHER;  INSOL IN CHLOROFORM;  1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/
SOL IN WATER;  SPARINGLY SOL IN ETHANOL;  INSOL IN CHLOROFORM & DIETHYL ETHER
2.52e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levallorphan (CAS 152-02-3): Pharmacological Profile and Core Differentiators of a Mixed Kappa Agonist/Mu Antagonist Opioid Modulator


Levallorphan (CAS 152-02-3) is a synthetic morphinan derivative that functions as a mixed opioid receptor modulator, exhibiting antagonist activity at the μ-opioid receptor (MOR) and partial agonist activity at the κ-opioid receptor (KOR) [1]. This dual pharmacodynamic profile distinguishes it from pure opioid antagonists such as naloxone and naltrexone, which lack significant agonist activity at any opioid receptor subtype [2]. Levallorphan was historically approved for the reversal of opioid-induced respiratory depression and continues to serve as a reference compound in opioid receptor pharmacology research due to its unique mixed agonist-antagonist properties [3]. The compound is characterized by a half-life of approximately 1 hour, hepatic metabolism, and an oral LD50 in rats of 109±4 mg/kg [4].

Why Levallorphan (CAS 152-02-3) Cannot Be Directly Substituted with Naloxone, Naltrexone, or Other In-Class Opioid Antagonists


Substitution of levallorphan with pure opioid antagonists such as naloxone or naltrexone is not pharmacologically equivalent due to levallorphan's intrinsic partial agonist activity at the κ-opioid receptor (KOR), which pure antagonists lack [1]. This mixed agonist-antagonist profile produces a distinct spectrum of effects: levallorphan can simultaneously antagonize μ-opioid-mediated respiratory depression while producing mild κ-mediated analgesia and, at higher doses, psychotomimetic effects including hallucinations and dysphoria [2]. Furthermore, levallorphan's peripheral-to-central activity ratio and metabolic profile differ substantially from other antagonists in its class, precluding simple dose-for-dose substitution in research or clinical applications [3]. The quantitative evidence below delineates the specific parameters wherein levallorphan's differentiation from its closest comparators becomes experimentally and operationally consequential.

Levallorphan (CAS 152-02-3): Quantitative Evidence of Differentiation from Closest Comparators


Levallorphan Exhibits 5.7-Fold Greater Potency Than Nalorphine in Central μ-Opioid Antagonism

In a head-to-head comparison using the rat tail-flick assay, levallorphan and nalorphine were evaluated for their ability to antagonize morphine-induced antinociception [1]. Levallorphan reduced morphine-induced antinociception to 50% of the maximal response at a subcutaneous dose of 0.89 mg/kg, whereas nalorphine required a significantly higher dose of 5.1 mg/kg to achieve the same effect [1].

Opioid receptor pharmacology Analgesia reversal Antinociception

Levallorphan Demonstrates 2.1-Fold Superior Peripheral Antagonism of Opioid-Induced Constipation Compared to Nalorphine

In the same head-to-head study, the peripheral antagonist activity of levallorphan and nalorphine was assessed by measuring restoration of intestinal transit in morphine-treated rats [1]. Levallorphan restored intestinal transit to 50% of control levels at a subcutaneous dose of 0.12 mg/kg, while nalorphine required 0.25 mg/kg to achieve the same effect [1].

Gastrointestinal transit Peripheral opioid antagonism Constipation models

Unlike Naloxone, Levallorphan Produces Significant Intrinsic Respiratory Depression When Administered Alone

A comparative study evaluated the intrinsic respiratory effects of nalorphine, levallorphan, and naloxone in lightly anesthetized subjects who had not received any narcotic pretreatment [1]. Levallorphan (20 μg/kg) caused significant depression of respiratory rate and minute volume, as did nalorphine (150 μg/kg). In marked contrast, naloxone at doses of 5 and 10 μg/kg produced no respiratory depression whatsoever [1].

Respiratory pharmacology Opioid safety Anesthesiology research

Naloxone Provides Significantly Superior Protection Against Opioid-Induced Respiratory Depression Compared to Equipotent Antagonist Doses of Levallorphan

In the same comparative study, the protective efficacy of levallorphan versus naloxone against oxymorphone-induced respiratory depression was directly evaluated [1]. Naloxone at 5 and 10 μg/kg offered significantly greater protection against the respiratory depressant effects of 20 μg/kg oxymorphone than did 20 μg/kg levallorphan or 150 μg/kg nalorphine [1]. This finding underpinned the clinical shift from levallorphan and nalorphine to naloxone as the antagonist of choice for opioid overdose reversal [1].

Opioid overdose reversal Respiratory protection Antagonist efficacy

Quaternary N-Methyl Levallorphan Exhibits Complete Peripheral Selectivity with No Central Antagonist Activity, Unlike the Parent Tertiary Amine

The quaternary derivative N-methyl levallorphan was evaluated for peripheral selectivity in direct comparison with the parent tertiary amine levallorphan [1]. While levallorphan itself exhibits both central and peripheral antagonist activity, N-methyl levallorphan at doses up to 30 mg/kg s.c. failed to antagonize morphine-induced antinociception (central effect), yet fully prevented morphine-induced constipation (peripheral effect) with an AD50 of 0.32 mg/kg [1].

Peripherally restricted antagonists Quaternary opioid antagonists Blood-brain barrier

Levallorphan (CAS 152-02-3): Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Compound for Mixed KOR Agonist/MOR Antagonist Pharmacological Profiling

Levallorphan serves as the prototypical reference standard for characterizing novel compounds with mixed κ-opioid agonist and μ-opioid antagonist activity. Its well-documented dual pharmacology and the quantitative potency data established in head-to-head comparisons with nalorphine [1] provide a validated benchmark against which candidate molecules can be assessed for their balance of KOR agonism versus MOR antagonism.

Tool Compound for Investigating Peripheral versus Central Opioid Antagonism

The demonstrated differential between levallorphan's central ED50 (0.89 mg/kg) and peripheral AD50 (0.12 mg/kg) establishes it as a valuable tool for studies examining the compartmentalization of opioid antagonist effects. Furthermore, its quaternary derivative N-methyl levallorphan, which exhibits complete peripheral restriction (>93-fold selectivity) , provides a structurally related comparator for blood-brain barrier penetration studies.

Negative Control for Studies Requiring Neutral Respiratory Baseline

Given the direct evidence that levallorphan (20 μg/kg) produces significant intrinsic respiratory depression whereas naloxone (5-10 μg/kg) does not , levallorphan is contraindicated as a control compound in respiratory studies where a neutral baseline is essential. It should instead be utilized as a positive control for mixed agonist-antagonist respiratory effects or as a comparator when evaluating the respiratory safety profile of novel opioid modulators.

Analytical Reference Standard for Opioid Receptor Binding Assays

Levallorphan is routinely employed as a reference ligand in opioid receptor binding studies, including its use as a nonspecific binding definer at 8 μM concentration in μ-opioid receptor assays . Its established binding profile across multiple opioid receptor subtypes makes it suitable for assay validation and cross-laboratory standardization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levallorphan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.